

# Application Notes and Protocols for In Vivo Administration of AZ084

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## Compound of Interest

Compound Name: AZ084

Cat. No.: B10818709

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## Introduction to AZ084

**AZ084** is a potent, selective, and orally active allosteric antagonist of the C-C motif chemokine receptor 8 (CCR8), with a  $K_i$  of 0.9 nM[1][2]. Developed by AstraZeneca, this small molecule inhibitor has demonstrated potential therapeutic applications in asthma and oncology[1][3].

**AZ084** functions by blocking the downstream signaling of the CCR8 receptor upon binding of its ligand, CCL1[4]. This mechanism is particularly relevant in oncology, as CCR8 is predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment (TME)[5]. By inhibiting CCR8, **AZ084** can suppress the accumulation and immunosuppressive function of Tregs, thereby enhancing anti-tumor immunity[1][6]. In animal models, **AZ084** has been shown to restrain the formation of an immunologically tolerant pre-metastatic niche and reduce tumor cell metastasis in the lung by downregulating Treg differentiation[1].

## Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo animal studies involving **AZ084** administration.

Table 1: In Vivo Efficacy Studies

Animal Model	Cancer Type	Administration Route	Dosage Regimen	Outcome
C57BL/6 J Mice	Subcutaneous Lewis Lung Carcinoma (LLC)	Intraperitoneal (i.p.)	5 mg/kg every third day for 9 or 21 days	Restrains the formation of the immunologically tolerant pre- metastatic niche and tumor cell metastasis in the lung by downregulating Treg differentiation.[1]

Table 2: Pharmacokinetic Studies

Animal Model	Administration Route	Dosage	Bioavailability
Rat	Intravenous (i.v.)	434.57-869.14 mg/kg (single dose)	>70%[1]
Rat	Oral (p.o.)	Not specified	Orally active[1][4]

## Experimental Protocols

### Protocol 1: Intraperitoneal (i.p.) Administration in a Murine Tumor Model

This protocol is based on the methodology used for studying the effect of **AZ084** on tumor metastasis in a subcutaneous LLC tumor model[1].

Objective: To assess the in vivo efficacy of **AZ084** in restraining tumor growth and metastasis.

Materials:

- **AZ084** compound

- Vehicle solution (e.g., DMSO, Tween 80, Saline)[1]
- C57BL/6 J mice
- Lewis Lung Carcinoma (LLC) cells
- Sterile syringes and needles (25-27 gauge)
- Standard animal housing and monitoring equipment

#### Methodology:

- Preparation of Dosing Solution:
  - First, prepare a clear stock solution of **AZ084** in an appropriate solvent such as DMSO[1].
  - For the in vivo working solution, sequentially add co-solvents. For example, take the required volume of the DMSO stock solution, add a suitable amount of a surfactant like Tween 80, mix evenly, and then add saline to reach the final desired concentration[1].
  - The final concentration should be calculated to deliver a 5 mg/kg dose in a suitable injection volume (e.g., 100-200  $\mu$ L).
  - Note: It is recommended to prepare the in vivo working solution freshly on the day of use[1].
- Animal Model and Tumor Implantation:
  - Acclimate C57BL/6 J mice to the facility for at least one week before the experiment.
  - Inject LLC cells subcutaneously into the flank of the mice to establish the primary tumor.
- Administration of **AZ084**:
  - Begin treatment when tumors reach a predetermined size.
  - Administer **AZ084** at a dose of 5 mg/kg via intraperitoneal injection.

- Repeat the administration every third day for the duration of the study (e.g., 9 or 21 days) [1].
- A control group receiving vehicle only should be included.
- Monitoring and Endpoint Analysis:
  - Monitor animal health and body weight regularly.
  - Measure primary tumor volume at set intervals.
  - At the study endpoint, sacrifice the animals and harvest tissues (e.g., lungs, primary tumor) for analysis of metastasis and immune cell infiltration.

## Protocol 2: Intravenous (i.v.) Administration for Pharmacokinetic Studies in Rats

This protocol is a general guide based on the reported pharmacokinetic study of **AZ084** in rats[1].

Objective: To determine the pharmacokinetic profile and bioavailability of **AZ084** following intravenous administration.

Materials:

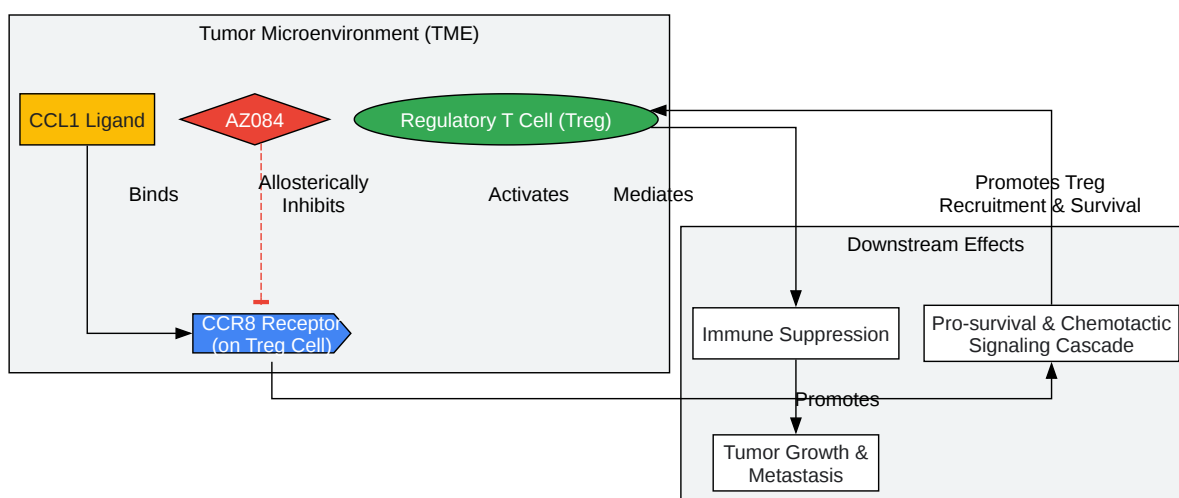
- **AZ084** compound
- Vehicle solution suitable for intravenous injection
- Sprague Dawley or Wistar Han rats
- Catheters for intravenous administration and blood sampling (if applicable)
- Sterile syringes and infusion needles
- Blood collection tubes (e.g., containing anticoagulant)
- Standard animal housing and monitoring equipment

## Methodology:

- Preparation of Dosing Solution:
  - Prepare a sterile, clear solution of **AZ084** in a vehicle appropriate for intravenous administration. The concentration should be suitable for delivering a single dose within the range of 434.57-869.14 mg/kg[1].
- Animal Preparation:
  - Use rats of an appropriate weight and age.
  - For ease of administration and repeated blood sampling, surgical implantation of a catheter into a suitable vein (e.g., jugular or femoral vein) may be performed prior to the study.
- Administration of **AZ084**:
  - Administer a single intravenous bolus of the **AZ084** solution to the rats[1].
  - The injection should be performed slowly and carefully to avoid adverse reactions.
- Blood Sampling:
  - Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
  - Process the blood samples to obtain plasma or serum, which should then be stored frozen until analysis.
- Sample Analysis and Pharmacokinetic Calculation:
  - Analyze the concentration of **AZ084** in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
  - Use the concentration-time data to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and area under the curve (AUC).

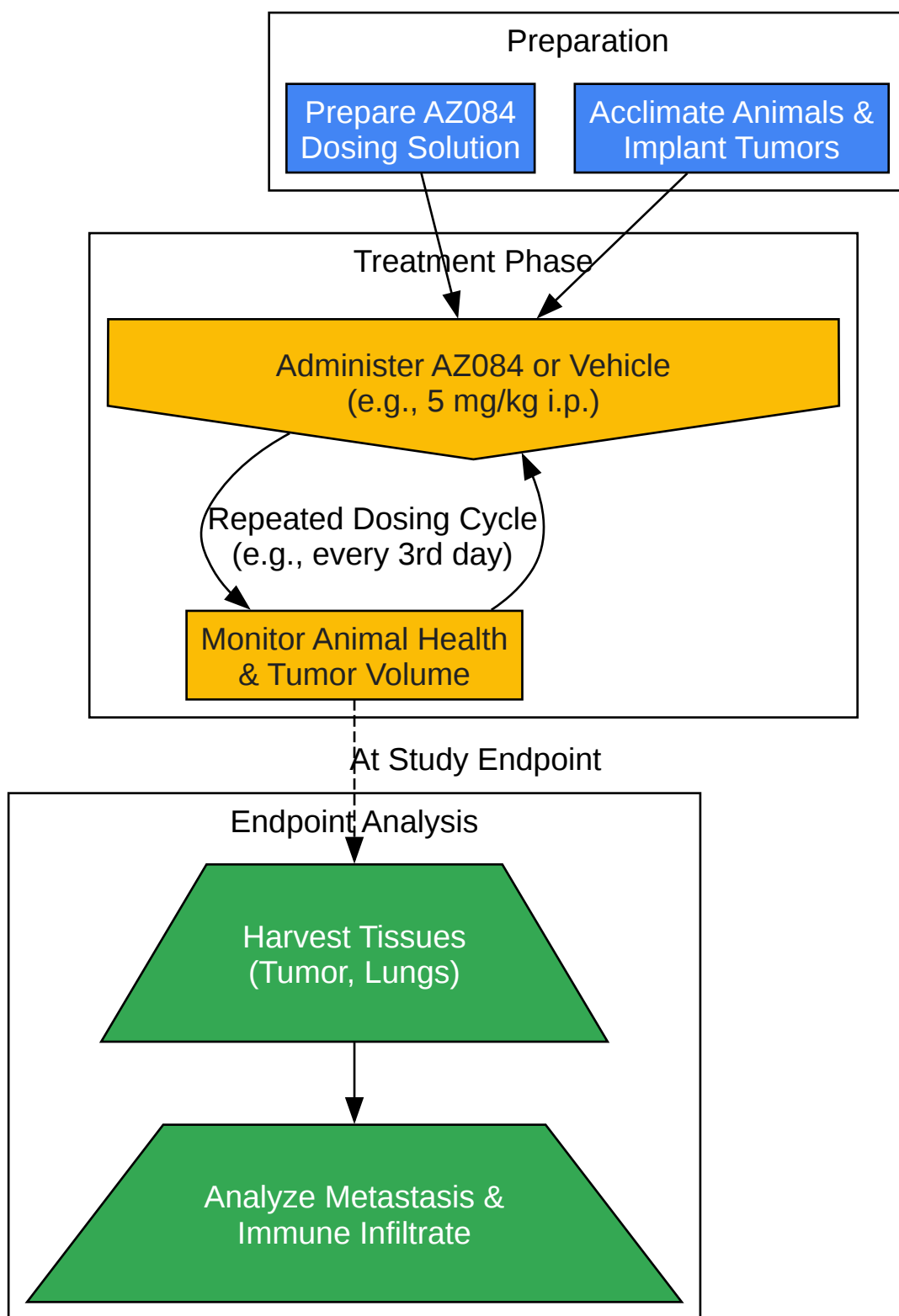
- Bioavailability can be determined by comparing the AUC from the i.v. dose to the AUC from an oral dose administered in a separate arm of the study.

## Visualizations



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Caption: CCR8 signaling pathway and the inhibitory action of **AZ084**.



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Caption: Experimental workflow for in vivo efficacy study of **AZ084**.

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